molecular formula C4H11ClN2O2 B12925346 3,4-Diaminobutanoic acid hydrochloride

3,4-Diaminobutanoic acid hydrochloride

Cat. No.: B12925346
M. Wt: 154.59 g/mol
InChI Key: PKCUCMGDNMFLIP-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries in Chemical Science

Early research often focused on isomers like 2,4-diaminobutyric acid (DABA), which was identified in natural sources and studied for its biological activities, including its interaction with the GABA system. wikipedia.orgnih.gov The synthesis of various diaminocarboxylic acids was driven by the desire to create analogues of natural amino acids to probe biological systems and to serve as building blocks for new molecules. oregonstate.edu The development of methods for the stereoselective synthesis of chiral compounds was a critical step, as the biological and chemical properties of molecules like 3,4-diaminobutanoic acid are dependent on their specific stereochemistry. nih.govenamine.net Processes for preparing the (R) and (S) enantiomers of 3,4-diaminobutanoic acid from D- and L-aspartic acid, respectively, highlight the importance of chiral integrity in its applications.

Contemporary Significance within Non-Canonical Amino Acid Research

The contemporary significance of 3,4-diaminobutanoic acid hydrochloride lies primarily in its role as a versatile chiral building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and peptide research. chemimpex.comnih.gov Non-canonical amino acids are incorporated into peptides to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability against enzymatic degradation. researchgate.net

The introduction of non-canonical residues like 3,4-diaminobutanoic acid can impose specific conformational constraints on a peptide backbone, influencing its three-dimensional structure and, consequently, its biological activity. nih.govnih.gov This is a key strategy in drug design, where precise control over molecular shape is crucial for effective interaction with biological targets like receptors and enzymes. nih.gov

Detailed research findings have shown that derivatives of 3,4-diaminobutanoic acid are valuable intermediates in the synthesis of a variety of bioactive molecules. chemimpex.com For instance, a copper-catalyzed diamination of terminal olefins has been developed to produce derivatives of 3,4-diaminobutanoic acid, demonstrating the ongoing innovation in synthetic methods to access this important scaffold. researchgate.net

Current Research Paradigms and Future Orientations

Current research involving this compound is heavily focused on its application in the development of novel therapeutics. chemimpex.com It serves as a key intermediate in the synthesis of pharmaceuticals, with particular interest in areas such as neurological disorders. chemimpex.com Its utility in peptide synthesis is central to the creation of therapeutic peptides and vaccines. chemimpex.com

The future for 3,4-diaminobutanoic acid and its derivatives appears to be oriented towards the design of highly specific and potent bioactive compounds. The ability to use it as a chiral building block allows for the synthesis of enantiomerically pure drugs, which is a critical aspect of modern pharmaceutical development to ensure efficacy and minimize potential side effects. chemimpex.comnih.gov

Furthermore, the exploration of peptides containing non-canonical amino acids is a burgeoning field. Research is ongoing to understand how the inclusion of residues like 3,4-diaminobutanoic acid affects the conformational landscape of peptides and proteins. nih.govresearchgate.net This knowledge will be instrumental in designing peptides with tailored secondary structures, such as specific turns or helical motifs, to achieve desired biological outcomes. The continued development of synthetic methodologies will also play a crucial role in making this and other non-canonical amino acids more accessible for a wider range of research and development activities. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 3,4-Diaminobutanoic Acid

PropertyValueSource
Molecular FormulaC4H10N2O2 nih.gov
Molecular Weight118.13 g/mol nih.gov
IUPAC Name3,4-diaminobutanoic acid nih.gov
CAS Number131530-16-0 nih.gov
InChIKeyXQKAYTBBWLDCBB-UHFFFAOYSA-N nih.gov

Table 2: Interactive Data on Synthetic Precursors and Products

PrecursorReagents/ConditionsProductResearch FocusSource
N-(quinolin-8-yl)but-3-enamidesdi-t-butyldiaziridinone, Copper catalyst2-(2-oxoimidazolidin-4-yl)-N-(quinolin-8-yl)acetamidesCatalytic diamination researchgate.net
L-aspartic acidAcid-catalyzed polycondensation with 4-aminobutanoic acidPoly(succinimide-co-4-aminobutanoic acid)Biodegradable polymers nih.gov
D- or L-aspartic acidMulti-step synthesis(R)- or (S)-3,4-diaminobutanoic acidChiral synthesis

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

3,4-diaminobutanoic acid;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c5-2-3(6)1-4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H

InChI Key

PKCUCMGDNMFLIP-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)N)C(=O)O.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 3,4-Diaminobutanoic Acid Hydrochloride

The synthesis of this compound can be achieved through various chemical pathways, each with distinct advantages. Modern synthetic chemistry offers a toolbox of methodologies, from enzymatic processes to asymmetric catalysis and the use of chiral starting materials, to construct this molecule with high precision.

Stereoselective and Enantiopure Synthesis Approaches

Achieving control over the stereochemistry of 3,4-Diaminobutanoic acid is critical, and several strategies have been developed to produce specific enantiomers. These methods are essential for creating optically pure compounds.

Enzymatic desymmetrization is an elegant approach that utilizes the high selectivity of enzymes to convert a prochiral or meso compound into a chiral product. This strategy avoids the 50% yield limitation inherent in classical resolutions of racemates. acs.org

A notable example is the synthesis of (R)-3,4-diaminobutanoic acid using the enzyme Lipase B from Candida antarctica (CALB). acs.orgnih.gov This robust and widely used enzyme catalyzes the desymmetrization of a meso substrate, dimethyl 3-(benzylamino)glutarate, through ammonolysis. acs.orginternationaljournalssrg.orgsemanticscholar.org The reaction proceeds with high efficiency, yielding an enantiopure monoamide. nih.gov This chiral intermediate is then converted into the target (R)-3,4-diaminobutanoic acid via a Hofmann rearrangement. acs.org The mechanism of lipase-catalyzed carbamate (B1207046) formation involves the enzyme's catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate), which forms an acyl-enzyme intermediate. nih.gov The chiral environment of the enzyme's active site then dictates the enantiopreference of the reaction. nih.gov

EnzymeSubstrateReaction TypeKey ProductRef.
Lipase B from Candida antarctica (CALB)Dimethyl 3-(benzylamino)glutarateAmmonolysisEnantiopure (R)-monoamide acs.orgnih.gov

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Transition-metal-catalyzed reactions, particularly with rhodium, are prominent in this field. rsc.orgnih.gov Chiral phosphine (B1218219) ligands are crucial components of these catalytic systems, as they coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. nih.govtcichemicals.comambeed.com

One of the most effective methods for creating chiral centers is asymmetric hydrogenation. While a specific application for 3,4-diaminobutanoic acid is not detailed in the provided results, the synthesis of other chiral amino acids using rhodium catalysts with chiral phosphine ligands like TangPhos demonstrates the power of this method. Another relevant example is the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. rsc.orgresearchgate.net This is achieved through the conjugate addition of a homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-crotonate, followed by in situ amination. rsc.org This sequence yields the corresponding anti-2-azido-3-amino ester with high diastereoselectivity (>95% de), which can then be deprotected to furnish the target diaminobutanoic acid. rsc.orgresearchgate.net Additionally, copper-catalyzed diamination reactions have been reported for producing derivatives of 3,4-diaminobutanoic acid. researchgate.net

Catalysis TypeCatalyst System ExampleSubstrate TypeProduct FeatureRef.
Conjugate Addition/AminationHomochiral lithium amide / Trisyl azidetert-butyl (E)-crotonateanti-2-azido-3-amino ester rsc.org
Rhodium-Catalyzed HydrogenationRhodium / Chiral Phosphine LigandFunctionalized OlefinsChiral Amino Acids
Copper-Catalyzed DiaminationCopper Catalyst / DiaziridinoneN-(quinolin-8-yl)but-3-enamides3,4-diaminobutanoic acid derivative researchgate.net

The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orgmdpi.com Utilizing these compounds as starting materials is a highly efficient strategy for asymmetric synthesis, as the inherent chirality can be transferred to the target molecule. wikipedia.orgdocumentsdelivered.com

Aspartic acid, a naturally occurring amino acid, serves as an excellent chiral precursor for the synthesis of 3,4-diaminobutanoic acid. google.comjustia.com Processes have been developed to produce both (R)- and (S)-3,4-diaminobutanoic acid starting from D- and L-aspartic acid, respectively. google.comjustia.comgoogle.com This approach is industrially advantageous as it preserves the stereochemical integrity of the starting material throughout the reaction sequence. google.comjustia.com The synthesis involves converting the carboxylic acid function of aspartic acid into other groups to allow for chain elongation and the introduction of the second amino group. researchgate.net

Protective Group Chemistry in Diamino Acid Synthesis

The synthesis of complex molecules with multiple reactive functional groups, such as 3,4-diaminobutanoic acid, necessitates the use of protecting groups. jocpr.comwikipedia.org These groups temporarily mask a reactive site (like an amine or carboxylic acid) to prevent it from participating in unwanted side reactions. organic-chemistry.org

In the synthesis of diamino acids, common protecting groups for the amino functions include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). sigmaaldrich.comnih.govcreative-peptides.com The carboxylic acid is often protected as an ester, such as a tert-butyl ester. rsc.org A key concept is the use of an "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions without affecting the others. organic-chemistry.orguniurb.it For instance, a Boc group is removed with acid, while an Fmoc group is cleaved by a base. organic-chemistry.orgnih.gov This allows for the selective manipulation of one functional group while others remain protected.

In the enzymatic synthesis starting from dimethyl 3-(benzylamino)glutarate, the benzyl (B1604629) (Bn) group serves as a protecting group for the C3-amino function, which is later removed by hydrogenolysis. acs.orgwikipedia.org In the asymmetric synthesis route, Boc protection is used for one of the amino groups during the manipulation of other parts of the molecule. rsc.org

Protecting GroupFunctional Group ProtectedTypical Deprotection ConditionOrthogonality ExampleRef.
Boc (tert-butyloxycarbonyl)AminoAcid (e.g., TFA)Orthogonal to Fmoc, Cbz, Alloc organic-chemistry.orgnih.gov
Fmoc (9-fluorenylmethyloxycarbonyl)AminoBase (e.g., Piperidine)Orthogonal to Boc, Cbz, Alloc organic-chemistry.orgnih.gov
Bn (Benzyl)Amino, Carboxyl, HydroxylHydrogenolysisOrthogonal to Boc, Fmoc acs.orgwikipedia.org
tert-Butyl esterCarboxylAcid (e.g., TFA)Stable under basic conditions for Fmoc removal rsc.orguniurb.it

Optimization of Reaction Parameters and Process Efficiency

Maximizing the yield and purity of this compound while minimizing costs and environmental impact is a central goal of process chemistry. This involves the careful optimization of various reaction parameters.

For enzymatic reactions, factors such as temperature, solvent system, and enzyme immobilization are critical. nih.govnih.gov For example, the CALB-catalyzed desymmetrization can be conducted solvent-free at elevated temperatures to improve efficiency. nih.gov The choice of solvent can significantly impact enzyme activity and selectivity. nih.gov

In catalytic processes, the catalyst loading, represented by the turnover number (TON), is a key metric of efficiency. Developing highly active catalysts allows for lower catalyst concentrations, reducing costs. The selection of the specific chiral ligand, metal, and reaction conditions (temperature, pressure, solvent) must be fine-tuned for each specific substrate to achieve high enantioselectivity and conversion rates. nih.gov

Derivatization Reactions and Functional Group Interconversions

The unique trifunctional nature of this compound, featuring two distinct primary amine groups (at C-3 and C-4) and a carboxylic acid, makes it a versatile building block for a wide range of chemical transformations and derivatizations. The strategic manipulation of these functional groups allows for the synthesis of complex molecules, including peptides, heterocycles, and chiral ligands.

Amidation and Peptide Coupling Methodologies

The incorporation of 3,4-diaminobutanoic acid (DABA) into peptide chains is a key application, enabling the design of novel peptidomimetics and bioactive conjugates. nih.gov Standard liquid-phase or solid-phase peptide synthesis (SPPS) protocols are employed, utilizing a variety of coupling reagents to facilitate the formation of amide bonds between the carboxylic acid of an incoming amino acid and one of the amine functionalities of the DABA residue, or vice-versa.

The primary challenge in coupling reactions involving unprotected 3,4-diaminobutanoic acid is achieving regioselectivity between the two amino groups. Therefore, selective protection of the amine groups is typically required prior to coupling (see section 2.2.2). Once a specific amine is available for reaction, common coupling methodologies can be applied. These reactions typically involve the activation of a carboxylic acid group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine.

Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize the risk of racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. peptide.com

Uronium/Aminium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) are highly efficient and lead to rapid coupling with minimal side reactions. nih.gov These reactions are typically performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). nih.govyoutube.com

A specific example involves the use of a protected L-2,4-diaminobutanoic acid derivative in the synthesis of dendron-PNA conjugates, where HBTU was used as the coupling reagent in combination with DIPEA as the activator base to achieve chain elongation. nih.gov The choice of reagent and conditions depends on the specific synthetic strategy, including whether the synthesis is performed in solution or on a solid support. peptide.com

Table 1: Common Peptide Coupling Reagents

Reagent Class Example Reagent Abbreviation Common Additive/Base Key Feature
Carbodiimide Dicyclohexylcarbodiimide DCC HOBt Byproduct (DCU) is insoluble in most organic solvents. peptide.com
Carbodiimide Diisopropylcarbodiimide DIC HOBt Urea byproduct is more soluble, suitable for SPPS. peptide.com
Uronium Salt HBTU HBTU DIPEA Highly efficient coupling with low racemization. nih.gov
Uronium Salt HATU HATU DIPEA Very rapid activation and coupling. youtube.com
Phosphonium Salt PyBOP PyBOP DIPEA Useful for coupling sterically hindered amino acids.

Selective Modification of Amino and Carboxyl Functionalities

The synthetic utility of this compound hinges on the ability to selectively modify its three functional groups. This is achieved through the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the stepwise modification of each functional site.

The primary strategy involves the differential protection of the 3-amino, 4-amino, and 1-carboxyl groups. For instance, the use of Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups is a common approach in the synthesis of complex molecules like peptide dendrons using a diaminobutanoic acid scaffold. nih.gov In a typical scheme:

One amino group can be protected with an Fmoc group, which is labile to basic conditions (e.g., piperidine).

The other amino group can be protected with a Boc group, which is labile to acidic conditions (e.g., trifluoroacetic acid, TFA).

The carboxyl group can be protected as an ester (e.g., benzyl or methyl ester), which can be removed via saponification or hydrogenolysis.

This orthogonal strategy allows for the selective deprotection of one site for further reaction (e.g., peptide coupling) while the other sites remain inert. A patent for the synthesis of 2,4-diaminobutyric acid derivatives highlights a multi-step process involving initial Boc protection of an amino group and esterification of the carboxyl group, followed by further transformations and deprotection steps. google.com This illustrates the industrial relevance of such selective modification strategies. google.com The synthesis of enantiopure (R)-3,4-diaminobutanoic acid has also been achieved through enzymatic desymmetrization, providing a chiral starting material for these selective modifications. nih.gov

Table 2: Orthogonal Protecting Groups for Diaminobutanoic Acid

Functional Group Protecting Group Abbreviation Cleavage Conditions
Amino tert-butyloxycarbonyl Boc Strong Acid (e.g., TFA, HCl) google.com
Amino Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine) nih.gov
Amino Benzyloxycarbonyl Cbz Hydrogenolysis (H₂, Pd/C)
Carboxyl Benzyl ester Bn Hydrogenolysis (H₂, Pd/C)
Carboxyl Methyl/Ethyl ester Me/Et Saponification (e.g., LiOH, NaOH) google.com
Carboxyl tert-Butyl ester tBu Strong Acid (e.g., TFA)

Cyclization and Heterocycle Formation via this compound

The arrangement of the two amino groups and the carboxylic acid in the 3,4-diaminobutanoic acid backbone makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular reactions can lead to the formation of stable ring structures.

One notable example involves a copper-catalyzed diamination reaction that produces a 3,4-diaminobutanoic acid derivative, which subsequently undergoes cyclization to form a 2-oxoimidazolidine ring system. researchgate.net This transformation provides a direct route to complex heterocyclic structures from precursors containing the diaminobutanoic acid core. researchgate.net

Furthermore, by analogy to other di-amino acids, intramolecular cyclization is a predictable transformation. For instance, 2,4-diaminobutyric acid and its esters are known to cyclize upon heating to form the six-membered lactam, 3-amino-2-pyrrolidone. oregonstate.edu Following this principle, 3,4-diaminobutanoic acid or its esters would be expected to undergo intramolecular amidation between the 3-amino group and the C-1 carboxyl group to form the corresponding six-membered lactam, 4-amino-2-piperidone . This type of cyclization is a common strategy for creating conformationally constrained scaffolds for drug discovery.

Generation of Chiral Ligands and Organocatalysts

The chiral nature and dense functionality of 3,4-diaminobutanoic acid make it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis and organocatalysts. The synthesis of enantiopure forms, such as (R)-3,4-diaminobutanoic acid, is a critical prerequisite for these applications. nih.gov

The two amino groups and the carboxylic acid provide three potential coordination sites (N,N,O) that can be used to chelate metal ions. By derivatizing these functional groups, it is possible to construct sophisticated ligand architectures. For example, the amino groups can be converted into amides, Schiff bases, or phosphinamides to fine-tune the steric and electronic properties of the resulting metal complex.

While specific examples of ligands derived directly from 3,4-diaminobutanoic acid are not yet widely reported, its structure is analogous to other successful chiral backbones. The development of bulky phosphoramidite (B1245037) ligands has enabled the efficient synthesis of chiral β-arylamines, which are important pharmacophores. rsc.orgnih.gov The chiral diamine backbone of 3,4-diaminobutanoic acid could serve as a foundational element for a new class of such ligands. The potential to create novel catalysts from this readily available chiral building block represents a promising area for future research, leveraging its inherent stereochemistry to control asymmetric transformations.

Applications in Advanced Organic Synthesis and Molecular Design

Utilization as a Chiral Building Block for Complex Molecules

The inherent chirality and dense functionality of 3,4-diaminobutanoic acid make it an important precursor in stereoselective synthesis. As a chiral building block, it provides a scaffold for creating sophisticated molecules with defined three-dimensional arrangements, which is critical in medicinal chemistry and materials science. chemistryviews.org Amino acids are recognized as useful and versatile synthetic precursors for developing biologically active compounds and natural products because of their stability, structural diversity, and ready availability. chemistryviews.org

3,4-Diaminobutanoic acid is itself classified as a non-natural or non-canonical amino acid. nih.gov Its synthesis often starts from proteinogenic amino acids like aspartic acid. google.com The presence of multiple reactive sites—the α-amino group, the γ-amino group, and the carboxyl group—makes it a strategic starting point for the synthesis of other, more complex non-natural amino acids. These non-canonical amino acids are crucial as they can confer resistance to proteolytic degradation, making them valuable as potential protease inhibitors and tools for studying enzyme specificity. nih.gov A published synthetic method for (S)-3,4-diaminobutanoic acid highlights its status as a target non-natural amino acid, involving steps such as substitution, reduction, acylation, azidation, and hydrolysis starting from a protected aspartic acid derivative. The development of such synthetic routes is crucial for making these unique building blocks available for broader applications. nih.govnih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A key strategy in designing peptidomimetics is to introduce conformational constraints, which rigidify the molecule's structure to favor a biologically active conformation. researchgate.net

Derivatives of diaminobutanoic acid are excellent candidates for creating such constraints. For instance, (2S)-2,4-diaminobutyric acid has been used to synthesize conformationally constrained cyclic dipeptides. nih.gov In one approach, Nα-Boc-(2S)-2,4-diaminobutyric acid is cyclized via its side-chain amine and backbone carboxyl group to form a rigid 5-membered lactam ring. nih.gov This lactam-based dipeptide analogue serves as a structural mimic of a β-turn, a common secondary structure motif in proteins. nih.gov These constrained dipeptides can then be incorporated into larger peptide sequences, demonstrating the utility of the diaminobutanoic acid framework in forcing a peptide chain into a specific, predictable geometry. nih.gov The ability to create such rigid structures is a significant advantage in drug discovery, where stabilizing a particular conformation can lead to enhanced receptor affinity and selectivity. nih.gov

Table 1: Examples of Constrained Structures from Diamino Acid Derivatives
Starting Material DerivativeResulting Constrained StructureStructural FeatureApplicationReference
Nα-Boc-(2S)-2,4-diaminobutyric acidCyclic Dipeptide Analogue5-membered lactam ringIncorporation into proteins to enforce conformational constraint. nih.gov
Diaminopropanoic acid derivativeCyclic Dipeptide Analogue4-membered lactam ring (β-lactam)Building block for peptidomimetics. nih.gov
Ornithine derivativeCyclic Dipeptide Analogue6-membered lactam ringIncorporation into proteins. nih.govnih.gov

Natural products are a rich source of inspiration for drug discovery, but their direct use can be hampered by issues like synthetic complexity or unfavorable pharmacokinetic properties. Therefore, the design and synthesis of natural product analogues—structurally simplified or modified versions—is a major focus in medicinal chemistry. rsc.org Strategies such as diverted total synthesis (DTS) allow for the creation of a library of related molecules from a common intermediate in a synthetic pathway. rsc.org

Although specific examples detailing the use of 3,4-diaminobutanoic acid hydrochloride for the synthesis of natural product analogues are not extensively documented in the provided results, its potential is clear. Many natural products, including certain antibiotics and siderophores, contain diamino acid moieties. The use of a synthetic, chiral building block like 3,4-diaminobutanoic acid would enable a modular approach to creating analogues of these natural products. This allows chemists to systematically alter the structure to probe structure-activity relationships (SAR) or to optimize properties such as solubility, stability, and biological activity.

Precursor in the Development of Triamino Acid Scaffolds

A significant application of diaminobutanoic acid is its use as a precursor for the synthesis of novel triamino acid building blocks. nih.govresearchgate.netnih.gov These scaffolds are designed to carry multiple positive charges and possess varying degrees of lipophilicity, which are important properties for molecules intended to interact with biological membranes or nucleic acids. nih.gov

A facile synthetic route has been developed where protected diaminobutanoic acid (specifically Nα-Boc-L-Dab-OH) undergoes reductive amination with various chiral amino aldehydes. nih.govproquest.com This reaction extends the side chain of the diaminobutanoic acid, introducing a third amino group and yielding a triamino acid. nih.gov For example, reacting Nα-Boc-L-Dab-OH with N-Fmoc protected amino aldehydes derived from C4 to C8 fatty acids results in C4-C8 alkyl-branched triamino acids. nih.govresearchgate.net The resulting secondary amine in the new side chain is subsequently protected with a Boc group, making the final monomer suitable for use in standard Fmoc-based solid-phase peptide synthesis. nih.govnih.gov This methodology provides a valuable toolkit of building blocks for creating complex peptides and peptidomimetics with tailored physicochemical properties. nih.gov

Design of Novel Molecular Architectures Based on the Diaminobutanoic Acid Framework

The unique arrangement of functional groups in diaminobutanoic acid allows for its use in designing novel and complex molecular architectures beyond simple linear extensions. The ability of its derivatives to form cyclic structures is a key feature.

As mentioned previously, the intramolecular cyclization of 2,4-diaminobutyric acid derivatives leads to the formation of stable 5-membered lactam rings. nih.gov This cyclization is a powerful tool for creating rigid scaffolds that can be used to mimic peptide secondary structures. nih.gov Such cyclization reactions are not limited to simple lactams. The presence of two distinct amine groups and a carboxylic acid within one small molecule opens up possibilities for creating more complex bicyclic compounds. youtube.comchemistrylearner.com For example, by using orthogonal protecting groups, each functional group can be addressed selectively to build fused or bridged ring systems, which are highly sought-after scaffolds in drug discovery due to their conformational rigidity and three-dimensional complexity. chemistrylearner.com The spontaneous cyclization of nonproteinaceous amino acids like 2,4-diaminobutyric acid to form lactams under prebiotic "dry-down" conditions further underscores the inherent tendency of this framework to form cyclic architectures. pnas.org

Biochemical and Mechanistic Investigations

Role in Enzyme Substrate Specificity and Mechanistic Enzymology

The specific roles of 3,4-diaminobutanoic acid in enzymatic reactions are not as extensively documented as those of its 2,4-isomer. However, its structure is foundational to synthetic molecules designed to probe and interact with enzyme active sites and other biological macromolecules.

γ-Aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the mammalian central nervous system, and its levels are regulated by the enzyme GABA aminotransferase (GABA-AT). Inhibition of GABA-AT is a key therapeutic strategy for increasing GABA levels. While the isomer L-2,4-diaminobutyric acid is known to be a noncompetitive inhibitor of GABA transaminase, specific inhibitory data for the 3,4-isomer is less prevalent in literature. americanchemicalsuppliers.com

However, the core structure of 3,4-diaminobutanoic acid has been utilized as a scaffold to synthesize novel GABA analogs. unito.itresearchgate.net For instance, starting from commercially available 3,4-diaminobutanoic acid, researchers have synthesized five-membered nitrogen-containing heterocycles, such as imidazoline (B1206853) derivatives, to act as bioisosteres for the amine group in GABA. unito.it These synthetic compounds have shown activity at both GABA transporters (GATs) and GABA-A receptors, illustrating how the 3,4-DABA backbone can be used to create molecules with specific pharmacological profiles. unito.it This line of research underscores the value of the 3,4-DABA framework in designing probes for the GABAergic system, even if the parent molecule itself is not a primary inhibitor.

In the context of well-defined biochemical pathways, it is crucial to distinguish between isomers of diaminobutanoic acid. The biosynthesis of ectoine (B1671093), a compatible solute that protects cells from osmotic stress, is a prime example. This pathway relies on a three-step enzymatic process starting from L-aspartate-β-semialdehyde. researchgate.netnih.gov

The key intermediate in this pathway is L-2,4-diaminobutyrate (DAB) , not the 3,4-isomer. nih.govnih.gov The enzyme L-2,4-diaminobutyrate acetyltransferase (EctA) specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the γ-amino group of L-2,4-diaminobutyrate, forming N-γ-acetyl-L-2,4-diaminobutyrate. nih.govnih.gov This high degree of regiospecificity is critical for the subsequent cyclization step to form ectoine. nih.gov Studies on the crystal structure of EctA have provided detailed insights into its active site, confirming its specificity for the 2,4-isomer and explaining why it does not produce the N-α-acetylated form. nih.gov Therefore, 3,4-diaminobutanoic acid is not a known substrate in the ectoine biosynthesis pathway.

Molecular Interactions with Biological Macromolecules (e.g., DNA minor groove binding)

One of the most significant applications of 3,4-diaminobutanoic acid in biochemical research is its use as a structural component in synthetic molecules designed for sequence-specific DNA recognition. Specifically, (R)-3,4-diaminobutyric acid has been employed as a "turn unit" in hairpin pyrrole-imidazole polyamides. nih.govnih.gov These synthetic oligomers are designed to bind to the minor groove of DNA with high affinity and specificity, mimicking the function of natural transcription factors. nih.gov

The turn unit is a critical component that links the two antiparallel strands of the polyamide hairpin. Research has shown that replacing the standard γ-aminobutyric acid (γ-turn) or the (R)-2,4-diaminobutyric acid (α-amino-γ-turn) with an (R)-3,4-diaminobutyric acid unit (β-amino-γ-turn) can modulate the DNA-binding affinity. nih.govnih.gov For certain DNA sequences, the inclusion of the (R)-3,4-DABA turn unit was found to increase the DNA-binding affinity compared to polyamides with the standard α-amino-γ-turn. nih.gov This makes the (R)-β-amine residue an attractive component for designing new hairpin polyamide conjugates with enhanced properties. nih.govnih.gov Further biological assays have demonstrated that these (R)-β-amino-γ-turn hairpins are cell-permeable and can inhibit gene expression in cell culture, highlighting their potential as tools for chemical biology and therapeutics. nih.gov

Comparative Analysis with Structurally Related Diamino Acids in Biological Systems

The biological significance of diamino acids is heavily influenced by their stereochemistry and the specific placement of their amino functional groups. nih.gov A comparative analysis of 3,4-DABA with its structural relatives, such as 2,4-DABA and 2,3-diaminopropionic acid (DAP), reveals how subtle changes in molecular architecture lead to distinct biological roles.

Feature3,4-Diaminobutanoic Acid (β,γ-DABA)2,4-Diaminobutanoic Acid (α,γ-DABA)2,3-Diaminopropionic Acid (α,β-DAP)
Amino Group Positions C3 (β), C4 (γ)C2 (α), C4 (γ)C2 (α), C3 (β)
Primary Biological Role Structural unit in synthetic DNA-binding agents (hairpin polyamides). nih.govnih.govPrecursor in ectoine biosynthesis; researchgate.netnih.gov GABA-T inhibitor. americanchemicalsuppliers.comComponent of certain peptide antibiotics; can be neurotoxic.
Enzyme Interaction Example Used as a scaffold for GABA receptor/transporter ligands. unito.itSubstrate for L-2,4-diaminobutyrate acetyltransferase (EctA). nih.govnih.govCan be a substrate for enzymes in peptide synthesis.
Stereospecificity Note (R)-isomer used in polyamide turns for enhanced DNA binding affinity. nih.govL-isomer is the substrate for EctA; nih.gov D-isomer is utilized in poly-D-Dab biosynthesis by specific synthetases. acs.orgStereochemistry is critical for its role in peptide structure and toxicity.

The isomers of diaminobutanoic acid demonstrate this structure-function relationship clearly. While 2,4-DABA is an α-amino acid that serves as a direct precursor in the highly specific ectoine biosynthesis pathway, 3,4-DABA is a β-amino acid. researchgate.netnih.gov This difference in the position of the first amino group means it cannot substitute for 2,4-DABA in that pathway. Instead, its β,γ-amino acid structure has been uniquely exploited in synthetic chemistry. Its incorporation as a turn unit in DNA-binding polyamides highlights a completely different application, where it provides a specific conformational linkage that can enhance molecular recognition of a macromolecule. nih.gov

Furthermore, the stereochemistry of these compounds is paramount. In the biosynthesis of poly-D-2,4-diaminobutyric acid, a specific racemase (PddB) and a synthetase that selectively activates the D-isomer are required, showing that cells have evolved precise mechanisms to handle different stereoisomers. acs.orgfrontiersin.org Similarly, the enhanced DNA-binding of polyamides containing the (R)-3,4-DABA turn unit underscores the critical role of chirality in these molecular interactions. nih.gov

Sophisticated Analytical Techniques for Research Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to determining the molecular structure of 3,4-Diaminobutanoic acid hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR spectra for this compound are not widely published, the structure can be confirmed by this method. For instance, related compounds such as L-2,4-Diaminobutyric acid dihydrochloride (B599025) are routinely analyzed by NMR to confirm their identity and purity. chemicalbook.comadipogen.comchempure.in

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the aliphatic backbone. The protons of the two aminium (-NH₃⁺) groups and the carboxylic acid proton would likely appear as broad signals, with their chemical shifts being highly dependent on the solvent and concentration. The methine (CH) and methylene (B1212753) (CH₂) protons would exhibit characteristic multiplets due to spin-spin coupling.

A ¹³C NMR spectrum would complement the proton data by showing distinct peaks for each of the four carbon atoms in the butanoic acid chain, including the carbonyl carbon of the carboxylic acid group, which would appear at the lowest field.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of 3,4-Diaminobutanoic acid. The compound has been used as an analytical standard to differentiate it from its isomers, such as β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutanoic acid, in complex biological samples. nih.govresearchgate.netresearchgate.net

One advanced method involves hydrophilic interaction liquid chromatography coupled with differential mobility spectrometry and tandem mass spectrometry (HILIC-DMS-MS/MS). nih.govresearchgate.net This technique allows for the effective separation of 3,4-diaminobutanoic acid from its isomers based on differences in their chemical properties and ion mobility, ensuring selective and accurate quantitation. nih.govresearchgate.net Electrospray ionization (ESI) is typically used to generate ions from the analyte for MS analysis. google.com

Predicted mass spectrometry data for the parent compound, 3,4-diaminobutanoic acid, highlights the expected mass-to-charge ratios for various adducts that can be observed during analysis.

Adduct FormPredicted Mass-to-Charge Ratio (m/z)
[M+H]⁺119.08151
[M+Na]⁺141.06345
[M-H]⁻117.06695
[M+NH₄]⁺136.10805
[M+K]⁺157.03739
[M+H-H₂O]⁺101.07149
Data sourced from predicted values.

O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: Strong, broad bands corresponding to the stretching vibrations of the ammonium (B1175870) groups (-NH₃⁺) of the hydrochloride salt.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid.

C-H Stretch: Bands corresponding to the stretching of the aliphatic C-H bonds.

N-H Bending: Vibrations associated with the bending of the N-H bonds in the ammonium groups.

These techniques are invaluable for confirming the presence of the key functional groups within the compound.

Currently, there are no publicly available reports on the single-crystal X-ray diffraction structure of this compound. Such a study would provide unambiguous confirmation of its structure and stereochemistry.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for separating it from related substances and isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile amino acids like 3,4-Diaminobutanoic acid. Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for the separation of this compound from its isomers. nih.govresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Chiral Chromatography for Enantiomeric Resolution

Chiral chromatography, also known as enantiomeric resolution, is a critical process for separating racemic mixtures into their individual enantiomers. wikipedia.org This separation is paramount in many fields, particularly pharmaceuticals, where the biological activity of enantiomers can differ significantly. The separation relies on creating a chiral environment in which the enantiomers exhibit different affinities, leading to differential retention and separation. This can be achieved through direct or indirect methods. wvu.edu

Direct Methods: The most common direct approach utilizes a chiral stationary phase (CSP). wvu.educhiralpedia.com CSPs are chromatographic packings made with a chiral selector, a single-enantiomer compound that is immobilized on a solid support (like silica (B1680970) gel). The separation mechanism is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. windows.net For an effective separation, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent. wvu.edu

Commonly used CSPs for amino acid resolution include:

Ligand Exchange Phases: These CSPs, such as D-penicillamine complexed with a copper (II) ion, are highly effective for the direct separation of underivatized amino acids. The mechanism involves the formation of reversible diastereomeric metal complexes between the CSP and the analyte. The enantiomer that forms the more stable complex is retained longer on the column. windows.net

Polysaccharide-Based Phases: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica support are among the most versatile and widely used CSPs. They can separate a broad range of chiral compounds, including those with amino and carboxyl functional groups. researchgate.net

Cyclodextrin-Based Phases: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analytes. Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are often used to enhance enantioselectivity for various compounds. nih.govnih.gov

Indirect Methods: The indirect approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA), also known as a chiral resolving reagent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using conventional, non-chiral (achiral) chromatography, such as standard reversed-phase HPLC. wikipedia.orgwikipedia.org This strategy is further detailed in section 5.2.3.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique, but its application to polar and non-volatile compounds like amino acids presents challenges. sigmaaldrich.com The inherent properties of 3,4-Diaminobutanoic acid—namely its polar amino (NH₂) and carboxylic acid (COOH) functional groups—result in strong intermolecular hydrogen bonding, high melting points, and low volatility. Consequently, it cannot be directly analyzed by GC. sigmaaldrich.commdpi.com

To make 3,4-Diaminobutanoic acid amenable to GC analysis, a chemical modification step known as derivatization is mandatory. sigmaaldrich.com Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. youtube.com This process reduces analyte adsorption within the GC system, improves peak shape, and enhances detector response. gcms.cz

The typical workflow for GC analysis of an amino acid like 3,4-Diaminobutanoic acid involves:

Sample Preparation: Extraction of the analyte from its matrix.

Derivatization: Reaction with a suitable agent to increase volatility.

GC Separation: Injection of the derivatized sample into the GC, where it is separated on a capillary column (e.g., a 5% phenyl/95% dimethylpolysiloxane column). researchgate.net

Detection: Analysis of the separated components using a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net

GC coupled with MS (GC-MS) is particularly advantageous as it provides structural information, allowing for the confident identification of the derivatized analyte. sigmaaldrich.commdpi.com Chiral GC columns, which incorporate a chiral selector (often a cyclodextrin (B1172386) derivative) into the stationary phase, can also be used to separate the derivatized enantiomers of 3,4-Diaminobutanoic acid directly. gcms.cz

Strategies for Derivatization in Analytical Methods

Derivatization is a cornerstone strategy for the analysis of 3,4-Diaminobutanoic acid by both GC and indirect chiral chromatography. The choice of reagent depends on the analytical goal and the specific functional groups to be modified. gcms.cz

For Gas Chromatography , the primary goal is to increase volatility and thermal stability. This is typically achieved by targeting the active hydrogens on the amino and carboxyl groups. sigmaaldrich.com

Silylation: This is a very common technique where active hydrogens are replaced by a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. TBDMS derivatives, formed by MTBSTFA, are notably more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com The reaction often requires heating to ensure completion. youtube.com

Acylation and Esterification: This two-step approach first involves acylation of the amino groups, followed by esterification of the carboxyl groups. Reagents like propyl chloroformate can be used to derivatize both functional groups, making the amino acid sufficiently volatile for GC analysis. researchgate.net

For Indirect Chiral Chromatography , the goal is to create diastereomers. This is accomplished by reacting the racemic 3,4-Diaminobutanoic acid with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgnih.gov

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) reacts with the primary amino groups of the analyte to form stable diastereomeric derivatives that can be separated by reversed-phase HPLC and detected by UV absorbance. nih.gov

Other CDAs: A variety of other reagents are available, including 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC). nih.gov Recently, highly sensitive reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) have been developed for the simultaneous separation and identification of aminobutyric acid isomers by LC-MS. nih.gov

The following table summarizes common derivatization strategies applicable to the analysis of 3,4-Diaminobutanoic acid.

Analytical TechniqueDerivatization GoalReagent ClassExample Reagent(s)Target Functional Group(s)
Gas Chromatography (GC)Increase Volatility & Thermal StabilitySilylation AgentsBSTFA, MTBSTFAAmino (-NH₂), Carboxyl (-COOH)
Gas Chromatography (GC)Increase Volatility & Thermal StabilityAcylation/EsterificationPropyl ChloroformateAmino (-NH₂), Carboxyl (-COOH)
Indirect Chiral HPLCForm DiastereomersChiral Derivatizing Agents (CDAs)FDAA (Marfey's Reagent), GITC, L-FDVDAPrimary Amino (-NH₂)

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and reactivity of amino acids. While specific studies dedicated to 3,4-Diaminobutanoic acid (3,4-DABA) are not extensively documented, research on its isomers, such as α-aminobutyric acid (AABA) and β-aminobutyric acid (BABA), provides a strong basis for understanding its properties. nih.gov

These calculations typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. For 3,4-DABA, this would likely be its zwitterionic form in aqueous solution, where the carboxyl group is deprotonated (-COO⁻) and the amino groups are protonated (-NH₃⁺). youtube.com From the optimized geometry, various electronic properties can be determined.

Key electronic descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich regions (electronegative potential, susceptible to electrophilic attack) and electron-poor regions (electropositive potential, susceptible to nucleophilic attack). For 3,4-DABA, the carboxylate group would be a region of high negative potential, while the protonated amino groups would show positive potential.

Reactivity Descriptors: Parameters such as ionization energy, electron affinity, chemical hardness, and electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov For instance, a comparison of aminobutyric acid isomers showed that α-amino acids like AABA have a slightly higher absolute reduction potential than β-amino acids like BABA, suggesting subtle differences in their redox properties based on the position of the amino group. nih.gov

The following table, based on data from related aminobutyric acid isomers, illustrates the type of information that quantum chemical calculations can provide. nih.gov

Table 1: Calculated Electronic Properties of Aminobutyric Acid Isomers (Illustrative)

Note: This table is illustrative and based on data for related isomers. Specific values for 3,4-Diaminobutanoic acid would require direct calculation.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 3,4-DABA, MD simulations are invaluable for performing conformational analysis and understanding its behavior in a biological environment, such as in aqueous solution. nih.govnih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions. nih.gov This allows researchers to observe how the molecule folds, changes its shape (conformation), and interacts with surrounding solvent molecules (e.g., water). nih.govacs.org

For 3,4-DABA, key insights from MD simulations would include:

Conformational Preferences: The molecule can adopt various spatial arrangements due to the rotation around its single bonds. MD simulations can identify the most stable and frequently occurring conformations. This is particularly important for understanding how it might fit into a receptor's binding site. nih.gov Studies on similar molecules like GABA analogues have shown that the conformational flexibility is critical to their biological activity. researchgate.netnih.gov

Solvation Effects: The interaction with water molecules significantly influences the conformation of amino acids. nih.gov MD simulations can detail the structure of the hydration shell around 3,4-DABA, showing how water molecules form hydrogen bonds with the amino and carboxylate groups, which in turn stabilizes the zwitterionic form. acs.org

Dynamic Behavior: Simulations can reveal the timescale of conformational changes, providing a dynamic picture of the molecule's flexibility, which is often crucial for its function.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ox.ac.uknih.gov This method is fundamental in drug discovery and for hypothesizing the biological targets of a compound like 3,4-DABA.

The process involves:

Defining the Binding Site: A potential binding pocket on a target protein is identified.

Ligand Docking: The 3,4-DABA molecule is computationally placed into this site in numerous possible orientations and conformations.

Scoring: A scoring function is used to estimate the binding affinity for each pose, with lower energy scores typically indicating a more favorable interaction. nih.gov

For 3,4-DABA, with its two amine groups and a carboxylate group, the primary interactions driving binding would likely be:

Hydrogen Bonds: The -NH₃⁺ groups can act as hydrogen bond donors, while the -COO⁻ group can act as a hydrogen bond acceptor.

Electrostatic Interactions (Salt Bridges): The positive charges on the amino groups and the negative charge on the carboxylate group can form strong electrostatic interactions with charged amino acid residues in a receptor's binding pocket.

Theoretical Insights into Structure-Activity Relationships

Theoretical studies are crucial for building Structure-Activity Relationships (SAR), which link the chemical structure of a compound to its biological activity. By systematically modifying a molecule's structure in silico and calculating its properties, researchers can predict how these changes might affect its function. acs.org

For 3,4-DABA, theoretical SAR studies could explore:

Role of Functional Groups: By computationally modifying or removing the amino or carboxyl groups, one could assess their individual contributions to binding affinity or reactivity.

Stereochemistry: 3,4-DABA has a chiral center at the C3 position. Theoretical models can be used to compare the binding of the (R)- and (S)-enantiomers to a chiral receptor, explaining potential differences in their biological activity.

Conformational Restriction: As seen with GABA analogues, restricting the molecule's flexibility by introducing cyclic constraints can lead to more potent and selective compounds. nih.gov Theoretical analysis can predict which rigid conformations are most likely to be active, guiding synthetic efforts.

Gas-Phase Acidity Studies and Proton Transfer Mechanisms

Gas-phase acidity refers to the intrinsic acidity of a molecule in the absence of any solvent effects. It is a fundamental thermochemical property that can be determined experimentally using techniques like Fourier transform ion cyclotron resonance mass spectrometry and computationally with high-level quantum chemical methods. researchgate.netpnnl.gov

The process involves the deprotonation of the molecule in the gas phase: Molecule (g) → [Molecule - H]⁻ (g) + H⁺ (g)

For 3,4-DABA, there are several potential sites for deprotonation: the carboxylic acid proton and the protons on the two amino groups. Computational studies on other amino acids have shown that the carboxylic acid group is typically the most acidic site. acs.orgresearchgate.net The presence of the two basic amino groups in 3,4-DABA would influence the stability of the resulting anion.

Proton Transfer Mechanisms: Proton transfer is a fundamental reaction in chemistry, involving the movement of a proton (H⁺) from an acid to a base. libretexts.orgyoutube.com In the context of 3,4-DABA, intramolecular proton transfer is what leads to the formation of the zwitterion from its canonical form, a process heavily influenced by the environment. masterorganicchemistry.comyoutube.com Computational studies can model the transition state of this transfer, often showing how solvent molecules like water can act as a "proton shuttle" to facilitate the process. masterorganicchemistry.comrsc.org

The gas-phase acidities of the 20 proteinogenic amino acids have been extensively studied, providing a benchmark for comparison. researchgate.net

Table 2: Experimental Gas-Phase Acidities (ΔG_acid) for Selected Amino Acids (Illustrative)

Source: Data adapted from published studies on proteinogenic amino acids. researchgate.net A lower value indicates higher acidity.

Theoretical calculations for 3,4-DABA would predict its gas-phase acidity, providing insight into the intrinsic stability of its conjugate base and the electronic effects of its dual amino groups.

Emerging Research Avenues and Future Perspectives

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic routes to 3,4-diaminobutanoic acid and its derivatives is a key area of ongoing research. Scientists are exploring both novel chemical and enzymatic methods to improve yield, stereoselectivity, and sustainability.

One innovative approach involves the copper-catalyzed diamination of terminal olefins. A recent study detailed the synthesis of a 3,4-diaminobutanoic acid derivative using this method with di-t-butyldiaziridinone as the nitrogen source, achieving yields of up to 65%. scbt.com Another novel strategy starts from 2-(cyanomethyl)aziridines, which are converted to 3,4-diaminobutanenitriles through the regiospecific ring-opening of intermediate aziridinium (B1262131) salts. nih.gov This method has been shown to produce the target compounds in high yields and purity. nih.gov

In the realm of sustainable chemistry, enzymatic synthesis presents a promising alternative to traditional chemical methods. The use of enzymes can lead to highly specific and efficient reactions under mild conditions. For instance, Lipase B from Candida antarctica has been effectively used as a catalyst for the desymmetrization of dimethyl 3-(benzylamino)glutarate through ammonolysis. nih.gov This biocatalytic process yields enantiopure monoamides, which are valuable precursors for the synthesis of enantiopure (R)-3,4-diaminobutanoic acid. nih.gov

Furthermore, researchers have developed synthetic routes starting from readily available natural products. One such method describes the synthesis of protected (S)-3,4-diaminobutanenitriles, precursors for 3-amino-GABA derivatives, starting from natural asparagine. nih.gov These approaches highlight the continuous effort to create more sustainable and efficient pathways for the production of 3,4-diaminobutanoic acid and its derivatives.

Table 1: Comparison of Novel Synthetic Methodologies for 3,4-Diaminobutanoic Acid Derivatives

MethodologyStarting MaterialKey Reagents/CatalystsProductKey Advantages
Copper-Catalyzed DiaminationN-(quinolin-8-yl)but-3-enamidesCopper catalyst, Di-t-butyldiaziridinone2-(2-oxoimidazolidin-4-yl)-N-(quinolin-8-yl)acetamidesGood yields
Aziridine Ring-Opening2-(cyanomethyl)aziridinesBromide, Pyrrolidine3,4-diaminobutanenitrilesHigh yields and purity
Enzymatic DesymmetrizationDimethyl 3-(benzylamino)glutarateLipase B from Candida antarcticaEnantiopure (R)-3,4-diaminobutanoic acidHigh enantioselectivity, sustainable
Synthesis from Natural ProductsNatural asparagineMitsunobu or reductive amination reagentsProtected (S)-3,4-diaminobutanenitrilesUtilizes renewable starting materials

Exploration of Advanced Applications in Material Science and Bio-Conjugation

The unique structural features of 3,4-diaminobutanoic acid, particularly its vicinal diamine motif, make it an attractive building block for the creation of advanced materials and for use in bioconjugation techniques.

In material science, derivatives of diaminobutanoic acid are being explored for the development of novel polymers with specific functions. For example, (R)-3,4-diaminobutyric acid has been incorporated as a turn unit in pyrrole-imidazole hairpin polyamides. nih.gov These polyamides are designed for the recognition of the DNA minor groove, demonstrating the potential of 3,4-diaminobutanoic acid in creating materials with tailored biological interactions. nih.gov Another study reported the production of poly(γ-L-diaminobutanoic acid) by Streptomyces celluloflavus. nih.gov This novel homopolymer exhibits antimicrobial properties and is considered a promising candidate for advanced materials in various fields, including medicine and agriculture. nih.gov While not a direct application of the hydrochloride salt, the use of the closely related 1,4-diaminobutane (B46682) as a crosslinker in organic semiconductors highlights the potential of such diamino structures. This crosslinking creates hydrogen-bonded networks that can improve the material's structural order and charge mobility.

The field of bioconjugation, which involves the chemical linking of molecules to biomolecules, is another promising area for 3,4-diaminobutanoic acid. researchgate.net Its two amino groups provide reactive sites for attachment to other molecules. A significant application is seen in the development of dendrimeric structures for drug delivery. Cationic dendrons based on diaminobutanoic acid (DAB) have been synthesized and used as carriers for antisense peptide nucleic acids (PNAs). nih.govresearchgate.net These DAB dendron-PNA conjugates have shown effective delivery into Gram-negative bacteria, indicating their potential as novel antimicrobial agents. nih.govresearchgate.net The ability to create such complex, functional bioconjugates opens up possibilities for targeted therapies and advanced diagnostic tools.

Table 2: Applications of Diaminobutanoic Acid Derivatives in Material Science and Bioconjugation

Application AreaDerivative/Related CompoundSpecific UseOutcome/Potential
Material Science (R)-3,4-Diaminobutyric acidTurn unit in hairpin polyamidesEnhanced DNA binding affinity for potential gene regulation applications. nih.gov
Poly(γ-L-diaminobutanoic acid)BiopolymerAntimicrobial activity, potential for use as an advanced biomaterial. nih.gov
1,4-DiaminobutaneCrosslinker for organic semiconductorsImproved structural order and charge mobility in the material.
Bioconjugation Diaminobutanoic acid (DAB) dendronsCarrier for Peptide Nucleic Acids (PNAs)Effective delivery of antisense PNAs into bacteria for antimicrobial applications. nih.govresearchgate.net

Interdisciplinary Research Integrating Chemical Biology and Synthetic Chemistry

The intersection of chemical biology and synthetic chemistry provides a fertile ground for exploring the utility of 3,4-diaminobutanoic acid hydrochloride. This interdisciplinary approach leverages the tools of synthetic chemistry to create novel molecules that can be used to probe and manipulate biological systems.

A key area of this integrated research is the synthesis of non-natural amino acids and their incorporation into peptides and other bioactive molecules. The synthesis of enantiopure (R)-3,4-diaminobutanoic acid through enzymatic methods is a prime example of how synthetic chemistry and biocatalysis can be combined to produce valuable chiral building blocks for chemical biology studies. nih.gov These non-natural amino acids can be used to create peptides with enhanced stability or novel functions.

Furthermore, the biosynthesis of polymers containing diaminobutyric acid showcases the power of integrating these fields. Research into the biosynthesis of poly(2,4-diaminobutyric acid) has revealed the enzymatic machinery responsible for its production. nih.gov Understanding these biosynthetic pathways can provide insights for the chemoenzymatic synthesis of novel polymers with tailored properties. The production of poly(γ-L-diaminobutanoic acid) by bacteria further underscores the potential of harnessing biological systems to create new materials. nih.gov

The development of diaminobutanoic acid-based dendrons for PNA delivery is a clear example of the synergy between synthetic chemistry and chemical biology. nih.govresearchgate.net Synthetic chemists design and create these complex carrier molecules, while chemical biologists evaluate their efficacy in biological systems, aiming to develop new therapeutic strategies. nih.govresearchgate.net This collaborative approach is crucial for translating fundamental chemical research into practical applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,4-diaminobutanoic acid hydrochloride, and what critical parameters influence yield and purity?

  • Methodology : Synthesis typically involves sequential protection of the carboxylic acid group, annulation reactions, and deprotection under acidic conditions. For example, thionyl chloride in methanol can protect the carboxylic acid, followed by annulation using trimethyl orthoformate to form imidazoline derivatives . Key parameters include reaction temperature (room temperature for deprotection), solvent choice (e.g., dioxane for HCl addition), and stoichiometric control to avoid side reactions. Yield optimization requires careful monitoring of intermediate purity via TLC or HPLC.

Q. How do the physicochemical properties (e.g., pKa, solubility) of this compound impact its handling in aqueous reaction systems?

  • Methodology : The compound’s pKa values (1.85 for the α-amino group and 8.24 for the γ-amino group at 20°C) dictate its protonation state in aqueous buffers, influencing solubility and reactivity . Solubility challenges in polar solvents may necessitate the use of co-solvents like DMSO or ethanol. Pre-formulation studies should assess pH-dependent stability, particularly in basic conditions where deprotonation may lead to precipitation.

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1H-NMR in DMSO-d6 can resolve peaks for methyl groups (δ 1.02, s) and amino protons (δ 9.00, brs), as demonstrated in related diamino acid derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular ion peaks and detects impurities.
  • HPLC : Reverse-phase chromatography with UV detection at 210 nm is recommended for purity assessment, using a C18 column and acidic mobile phase (0.1% TFA) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology : Store in a tightly sealed container in a dry, well-ventilated area to prevent moisture absorption and decomposition. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists. Avoid generating dust; use fume hoods for weighing and synthesis .

Advanced Research Questions

Q. How can researchers optimize the annulation step in the synthesis of imidazoline derivatives from this compound to minimize side reactions?

  • Methodology : Side reactions (e.g., over-alkylation) are mitigated by controlling reaction time and temperature. For example, using trimethyl orthoformate in anhydrous methanol at 0–5°C reduces unwanted polymerization. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high-quality precursors for downstream reactions . Kinetic studies via in-situ FT-IR can monitor annulation progress.

Q. What strategies are effective in resolving contradictions in NMR data when characterizing this compound derivatives?

  • Methodology : Ambiguities in proton assignments (e.g., overlapping peaks for methyl and amino groups) can be resolved using 2D NMR techniques:

  • HSQC correlates 1H and 13C signals to distinguish methyl (δ 1.02) and methoxy (δ 3.79) groups.
  • ROESY identifies spatial proximity between amino protons and adjacent substituents . For complex mixtures, derivatization (e.g., acetylation of amino groups) simplifies spectra by shifting proton signals.

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term preservation?

  • Methodology : Stability studies under accelerated conditions (40°C/75% RH) show that the compound degrades via hydrolysis of the amino groups. Long-term storage at -20°C in argon-purged vials minimizes oxidation. Lyophilization from aqueous HCl (pH 2–3) enhances stability by reducing hygroscopicity . Regular HPLC monitoring every 6 months is advised for archived samples.

Q. What computational approaches are suitable for predicting the reactivity of this compound in peptide coupling or metal coordination studies?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic properties of amino groups, predicting nucleophilicity and metal-binding affinity. Molecular docking simulations (AutoDock Vina) can assess interactions with enzymes or receptors, guiding experimental design for bioconjugation or catalytic applications .

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